molecular formula C31H28ClN3O4S B11442536 Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11442536
M. Wt: 574.1 g/mol
InChI Key: TVKCIPAERMIZEN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various aromatic substituents. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including antihypertensive and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. It may act on calcium channels, similar to other dihydropyridine derivatives, leading to vasodilation and reduced blood pressure. The compound’s sulfanyl and cyano groups may also contribute to its biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives such as:

    Nifedipine: A well-known calcium channel blocker used to treat hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.

Properties

Molecular Formula

C31H28ClN3O4S

Molecular Weight

574.1 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C31H28ClN3O4S/c1-3-38-22-16-14-21(15-17-22)34-26(36)19-40-30-24(18-33)27(23-12-8-9-13-25(23)32)28(31(37)39-4-2)29(35-30)20-10-6-5-7-11-20/h5-17,27,35H,3-4,19H2,1-2H3,(H,34,36)

InChI Key

TVKCIPAERMIZEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C3=CC=CC=C3)C(=O)OCC)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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